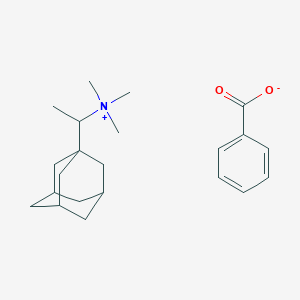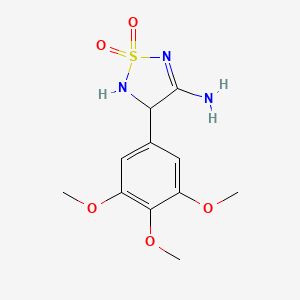
1-(1-adamantyl)-N,N,N-trimethylethanaminium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-N,N,N-trimethylethanaminium benzoate, commonly known as ABE, is a quaternary ammonium compound that has been extensively studied in scientific research. It is a white crystalline powder with a molecular weight of 365.47 g/mol and a melting point of 200-205°C. ABE has gained attention due to its potential as a novel drug delivery system and its ability to improve the solubility and bioavailability of poorly soluble drugs.
Mécanisme D'action
The mechanism of action of ABE is not fully understood, but it is believed to work by forming micelles in aqueous solutions, which can solubilize hydrophobic drugs and improve their bioavailability. ABE can also interact with cell membranes, potentially increasing the absorption of drugs into cells.
Biochemical and Physiological Effects
ABE has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been shown to improve the solubility and bioavailability of a variety of drugs, including anticancer drugs, antifungal drugs, and anti-inflammatory drugs. ABE has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ABE in lab experiments is its ability to improve the solubility and bioavailability of poorly soluble drugs, allowing for more accurate and efficient testing of these drugs. However, ABE may also have limitations, such as potential interactions with other compounds in the experimental system, which could affect the results of the experiment.
Orientations Futures
There are many potential future directions for research on ABE. One area of interest is the development of new drug delivery systems using ABE, particularly for poorly soluble drugs. Another area of interest is the study of ABE's potential therapeutic applications, such as its antioxidant and anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of ABE and its potential interactions with other compounds.
Méthodes De Synthèse
ABE can be synthesized through a simple reaction between adamantyl chloride and trimethylamine in the presence of an acid catalyst, followed by reaction with benzoic acid. The synthesis of ABE is relatively easy and cost-effective, making it a promising candidate for drug delivery applications.
Applications De Recherche Scientifique
ABE has been extensively studied for its potential as a drug delivery system. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for the development of new drugs. ABE has also been studied for its potential as a transdermal drug delivery system, as it can penetrate the skin and deliver drugs directly to the bloodstream.
Propriétés
IUPAC Name |
1-(1-adamantyl)ethyl-trimethylazanium;benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N.C7H6O2/c1-11(16(2,3)4)15-8-12-5-13(9-15)7-14(6-12)10-15;8-7(9)6-4-2-1-3-5-6/h11-14H,5-10H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCUBEOHVZSNAG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)[N+](C)(C)C.C1=CC=C(C=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{8-[4-(2-fluorophenyl)-1-piperazinyl]-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5149636.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5149642.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5149663.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5149668.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5149674.png)
![1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide](/img/structure/B5149679.png)

![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)


![(2-aminoethyl){2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5149707.png)


